molecular formula C18H14FN3O2S B2666375 3-[(4-fluorophenyl)methoxy]-N'-[(1E)-(pyridin-4-yl)methylidene]thiophene-2-carbohydrazide CAS No. 478246-51-4

3-[(4-fluorophenyl)methoxy]-N'-[(1E)-(pyridin-4-yl)methylidene]thiophene-2-carbohydrazide

Cat. No. B2666375
CAS RN: 478246-51-4
M. Wt: 355.39
InChI Key: LAPDOTPPPDQRQY-SRZZPIQSSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. Attached to this ring is a carbohydrazide group, which is a derivative of carboxylic acids and hydrazine. The molecule also contains a fluorophenyl group, which is a phenyl ring (a six-membered carbon ring) with a fluorine atom attached, and a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The thiophene and pyridine rings would likely contribute to the compound’s aromaticity, while the fluorophenyl group could introduce some polarity. The carbohydrazide group could form hydrogen bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorophenyl group could increase its lipophilicity, while the carbohydrazide group could allow it to form hydrogen bonds .

Scientific Research Applications

Synthesis and Structural Analysis

Compounds with similar structural features, such as those derived from Schiff bases or incorporating pyridine and thiophene moieties, have been synthesized and analyzed for their chemical properties and potential applications. For instance, research on o-hydroxy Schiff bases derived from 2-hydroxy-4-methoxy benzaldehyde has been conducted to explore their hydrogen bonding attributes and structural characteristics through spectroscopic techniques and X-ray crystal structure determination (Kala et al., 2016). Such studies lay the groundwork for understanding the chemical behavior and potential applications of complex molecules, including those similar to the compound of interest.

Antimicrobial and Biological Activities

Several studies focus on the antimicrobial, anticancer, and biological activities of compounds featuring pyridine, thiophene, and Schiff base components. For example, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been synthesized and evaluated for their antioxidant and anticancer activities, providing insights into the therapeutic potential of these compounds (Tumosienė et al., 2020). This research indicates the relevance of structurally related compounds in developing new pharmaceuticals and therapeutic agents.

Material Science and Corrosion Inhibition

Research also extends to the applications of pyridine and thiophene derivatives in materials science, such as their use as corrosion inhibitors. A study on thiazole-based pyridine derivatives demonstrates their potential in protecting mild steel from corrosion, highlighting the importance of such compounds in industrial applications (Chaitra et al., 2016). Understanding the protective mechanisms and efficiency of these compounds can lead to the development of more durable and corrosion-resistant materials.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the specific biological target it interacts with. Without more information, it’s difficult to speculate further .

Future Directions

The future directions for this compound would depend on its intended use. If it were a drug, future research could focus on optimizing its pharmacological properties or investigating its mechanism of action .

properties

IUPAC Name

3-[(4-fluorophenyl)methoxy]-N-[(E)-pyridin-4-ylmethylideneamino]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O2S/c19-15-3-1-14(2-4-15)12-24-16-7-10-25-17(16)18(23)22-21-11-13-5-8-20-9-6-13/h1-11H,12H2,(H,22,23)/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAPDOTPPPDQRQY-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(SC=C2)C(=O)NN=CC3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1COC2=C(SC=C2)C(=O)N/N=C/C3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-fluorobenzyl)oxy]-N'-[(E)-4-pyridinylmethylidene]-2-thiophenecarbohydrazide

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